molecular formula C21H14N2O3 B5692397 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide

Cat. No.: B5692397
M. Wt: 342.3 g/mol
InChI Key: YPXIXYWIHSFRJA-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a phenyl ring, which is further connected to a benzamide group

Properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-19(14-7-2-1-3-8-14)22-15-9-6-10-16(13-15)23-20(25)17-11-4-5-12-18(17)21(23)26/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXIXYWIHSFRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent, such as isopropanol and water, with a catalyst like SiO₂-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction often involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindoline-1,3-dione moiety is particularly important for its interaction with biological targets, making it a valuable compound for medicinal chemistry research.

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